![molecular formula C12H12BrN3O B12949094 1-[2-(Benzylamino)-1H-imidazol-5-yl]-2-bromoethan-1-one CAS No. 88723-55-1](/img/structure/B12949094.png)
1-[2-(Benzylamino)-1H-imidazol-5-yl]-2-bromoethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Benzylamino)-1H-imidazol-4-yl)-2-bromoethanone is a synthetic organic compound that features an imidazole ring substituted with a benzylamino group and a bromoethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzylamino)-1H-imidazol-4-yl)-2-bromoethanone typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Introduction of the Benzylamino Group: The benzylamino group can be introduced via nucleophilic substitution reactions.
Bromination: The final step involves the bromination of the ethanone moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents would be chosen to minimize environmental impact and ensure safety.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Benzylamino)-1H-imidazol-4-yl)-2-bromoethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethanone moiety can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the imidazole ring and the ethanone moiety.
Condensation Reactions: The benzylamino group can participate in condensation reactions with carbonyl compounds to form imines or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while oxidation can produce an imidazole N-oxide .
Aplicaciones Científicas De Investigación
1-(2-(Benzylamino)-1H-imidazol-4-yl)-2-bromoethanone has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting imidazole receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: The compound can be used in studies investigating the biological activity of imidazole derivatives, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 1-(2-(Benzylamino)-1H-imidazol-4-yl)-2-bromoethanone involves its interaction with specific molecular targets:
Molecular Targets: The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzylamino group may enhance binding affinity through hydrophobic interactions.
Pathways Involved: The compound may modulate signaling pathways involving imidazole receptors or enzymes, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Amino-1H-imidazol-4-yl)-2-bromoethanone: Similar structure but lacks the benzyl group.
1-(2-(Benzylamino)-1H-imidazol-4-yl)-2-chloroethanone: Similar structure but with a chlorine atom instead of bromine.
1-(2-(Benzylamino)-1H-imidazol-4-yl)-2-iodoethanone: Similar structure but with an iodine atom instead of bromine.
Uniqueness
1-(2-(Benzylamino)-1H-imidazol-4-yl)-2-bromoethanone is unique due to the presence of both the benzylamino group and the bromoethanone moiety. This combination allows for specific interactions and reactivity that are not observed in similar compounds. The bromine atom, in particular, can participate in unique substitution reactions, making this compound valuable for synthetic and medicinal applications .
Propiedades
Número CAS |
88723-55-1 |
|---|---|
Fórmula molecular |
C12H12BrN3O |
Peso molecular |
294.15 g/mol |
Nombre IUPAC |
1-[2-(benzylamino)-1H-imidazol-5-yl]-2-bromoethanone |
InChI |
InChI=1S/C12H12BrN3O/c13-6-11(17)10-8-15-12(16-10)14-7-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,14,15,16) |
Clave InChI |
GMUAPUQHCKWFLR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC2=NC=C(N2)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


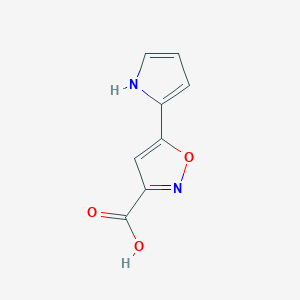
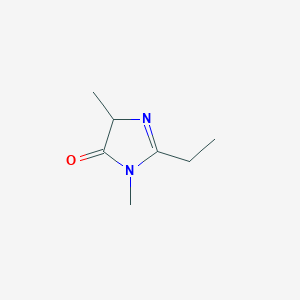
![1-Oxa-6-azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 2-methyl ester](/img/structure/B12949025.png)
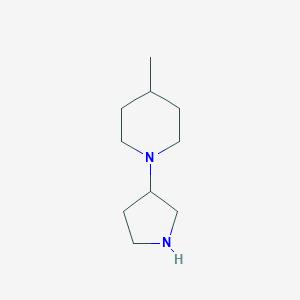

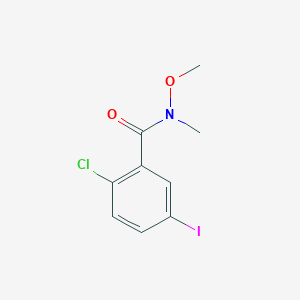
![tert-Butyl 1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B12949048.png)
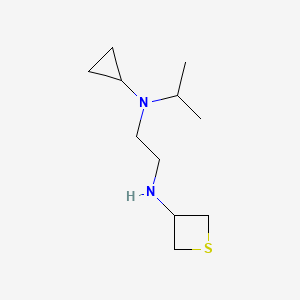
![methyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate](/img/structure/B12949055.png)
![tert-Butyl 2,6-diazaspiro[3.6]decane-6-carboxylate](/img/structure/B12949069.png)
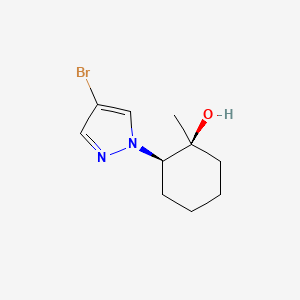
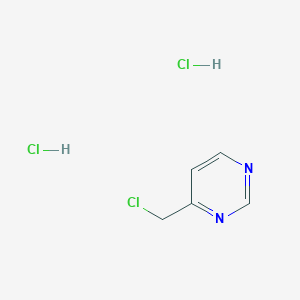
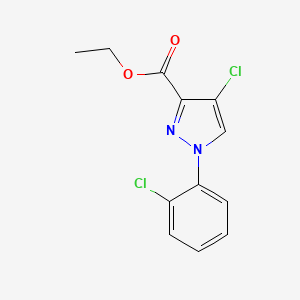
![2,2-Difluoro-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindole](/img/structure/B12949081.png)
